

Spectroscopic Profile of 4-Chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chlorophenylacetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorophenylacetic acid**, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

IUPAC Name: 2-(4-chlorophenyl)acetic acid

Synonyms: p-Chlorophenylacetic acid

Molecular Formula: C₈H₇ClO₂

Molecular Weight: 170.59 g/mol

Melting Point: 103 - 107 °C

Appearance: White to off-white crystalline powder.

Spectroscopic Data



The following tables summarize the key spectroscopic data for **4-Chlorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Chlorophenylacetic acid**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.29	Singlet	1H	Carboxylic acid proton (-COOH)
7.29	Doublet	2H	Aromatic protons (ortho to -CH ₂ COOH)
7.20	Doublet	2H	Aromatic protons (ortho to -Cl)
3.60	Singlet	2H	Methylene protons (- CH ₂)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 4-Chlorophenylacetic acid

Chemical Shift (δ) ppm	Assignment
177.5	Carboxylic acid carbon (-COOH)
133.0	Aromatic carbon (-C-CI)
132.5	Aromatic carbon (-C-CH ₂)
130.8	Aromatic carbons (ortho to -CH2COOH)
128.8	Aromatic carbons (ortho to -CI)
40.5	Methylene carbon (-CH ₂)

Solvent: CDCl3



Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Chlorophenylacetic acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-3100	Broad	O-H stretch (Carboxylic acid)
1700	Strong	C=O stretch (Carboxylic acid)
1490	Medium	C=C stretch (Aromatic ring)
1090	Strong	C-Cl stretch
930	Medium, Broad	O-H bend (Carboxylic acid dimer)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for 4-Chlorophenylacetic acid

m/z	Relative Intensity (%)	Putative Fragment
172	11.4	[M+2] ⁺ (due to ³⁷ Cl isotope)
170	35.1	[M]+ (Molecular ion)
127	32.6	[M - COOH]+
125	100.0	[M - COOH - H ₂]+
89	22.6	[C7H4CI]+

Ionization Method: Electron Ionization (EI) at 75 eV[1][2]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy



A solution of **4-Chlorophenylacetic acid** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube. Both 1 H and 13 C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument. For 1 H NMR, the spectral width is typically set from 0 to 12 ppm. For 13 C NMR, the spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of **4-Chlorophenylacetic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.

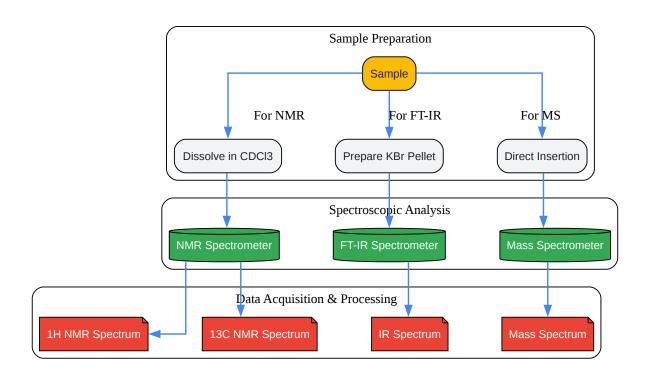
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.





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Caption: Workflow for Spectroscopic Analysis of 4-Chlorophenylacetic Acid.

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References

- 1. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]
- 2. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR spectrum [chemicalbook.com]







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